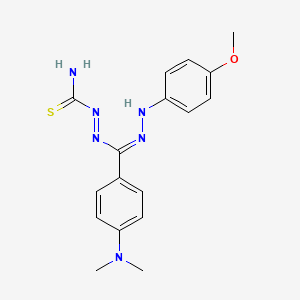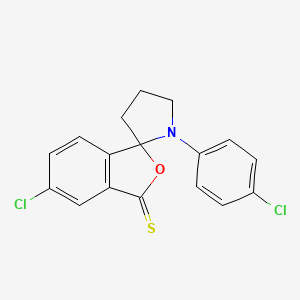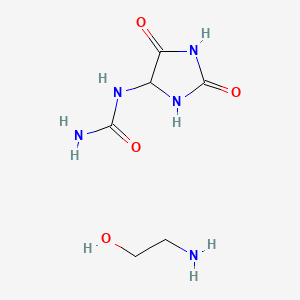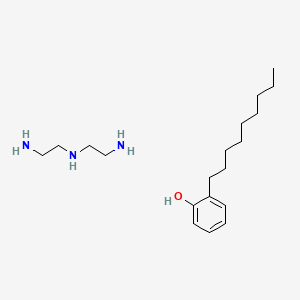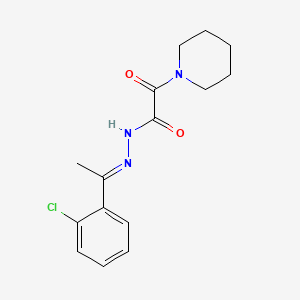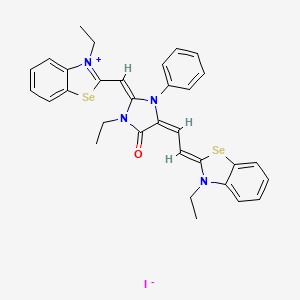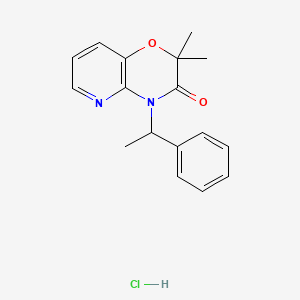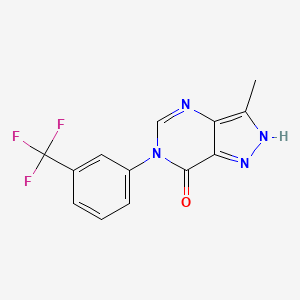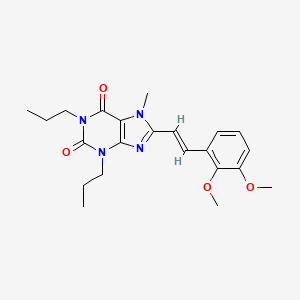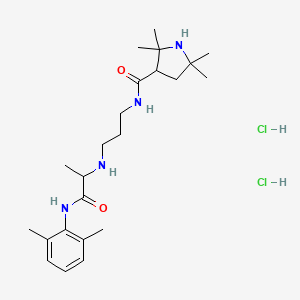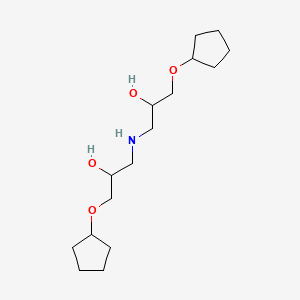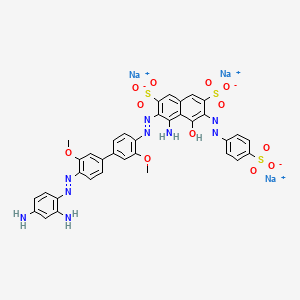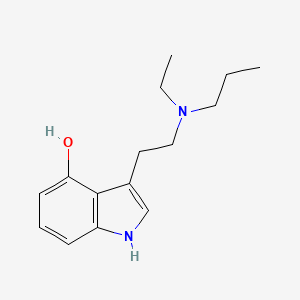
4-HO-Ept
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-Ept typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in tryptamines.
Alkylation: The indole core is then alkylated with ethyl and propyl groups to form N-ethyl-N-propyltryptamine.
Hydroxylation: The final step involves the hydroxylation of the indole ring at the 4-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-HO-Ept undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce various reduced forms of the indole ring .
Applications De Recherche Scientifique
4-HO-Ept has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of tryptamines.
Biology: Researchers investigate its effects on serotonin receptors and other neurotransmitter systems.
Medicine: Potential therapeutic applications include its use as a psychedelic therapy for mental health disorders.
Industry: It is used in the development of new psychoactive substances and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-HO-Ept involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, this compound acts as an agonist, leading to altered neurotransmitter release and signaling pathways. This interaction is responsible for its psychedelic effects, including changes in perception, mood, and cognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psilocin (4-HO-DMT): Structurally similar but with different alkyl groups.
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): Similar structure with diethyl groups.
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): Similar structure with dipropyl groups.
Uniqueness
4-HO-Ept is unique due to its specific ethyl and propyl substitutions, which confer distinct pharmacological properties compared to other tryptamines. Its unique structure allows for different interactions with serotonin receptors, leading to potentially unique therapeutic effects .
Propriétés
Numéro CAS |
2595431-59-5 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C15H22N2O/c1-3-9-17(4-2)10-8-12-11-16-13-6-5-7-14(18)15(12)13/h5-7,11,16,18H,3-4,8-10H2,1-2H3 |
Clé InChI |
JQELEPKHBXEAHR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC)CCC1=CNC2=C1C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


